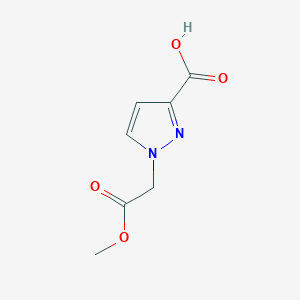

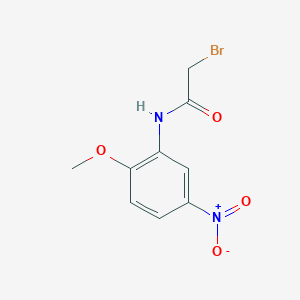

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

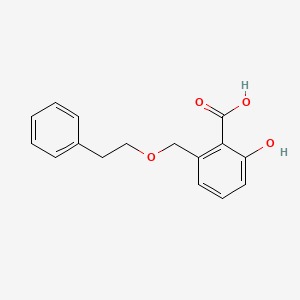

1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, commonly known as MOPC, is an organic compound belonging to the class of pyrazoles. It is a cyclic molecule composed of a pyrazole ring and two carboxylic acid groups. MOPC has been widely studied in the scientific community due to its wide range of applications in the fields of chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Highly Efficient Electrochemiluminescence Applications

Transition metal complexes derived from ligands like 3-pyrazoledicarboxylic acid and ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate have demonstrated promising applications in the development of highly efficient electrochemiluminescence (ECL). These complexes, including simple mononuclear, dinuclear, and 2D frameworks, have been synthesized through a one-pot method and characterized using various techniques such as single-crystal X-ray diffraction, FT-IR, UV-Vis spectroscopy, and fluorescent spectroscopy. The study highlights their strong ECL performance in DMF solution, suggesting potential utility in sensors and imaging technologies (Feng et al., 2016).

Functionalization Reactions and Structural Studies

The 1H-pyrazole-3-carboxylic acid has been a focus of various functionalization reactions, leading to the formation of a wide range of derivatives. Research involving the conversion of this acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides and the exploration of their reaction mechanisms via RHF/3-21G and RHF/6-31G methods provides valuable insights into the synthesis and potential applications of these derivatives in medicinal chemistry and material science (Yıldırım & Kandemirli, 2006). Similarly, experimental and quantum-chemical calculations on some 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives highlight their structural determination and theoretical analysis, offering implications for the development of new compounds with tailored properties (Yıldırım, Kandemirli, & Akçamur, 2005).

Synthesis and Crystal Structure Analysis

The synthesis and structural characterization of compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulant apixaban, demonstrate the relevance of 1H-pyrazole derivatives in pharmaceutical development. X-ray powder diffraction data for such compounds provide crucial information for their identification and purity assessment, which is vital for drug synthesis and quality control (Wang et al., 2017).

Hydrogen Bonding and Molecular Conformation

Studies on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, such as 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives, have shown complex hydrogen-bonded framework structures. These investigations into molecular conformation and hydrogen bonding contribute to our understanding of the structural dynamics of pyrazole derivatives, which can influence their chemical reactivity and potential as functional materials in various applications (Asma et al., 2018).

Propiedades

IUPAC Name |

1-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-13-6(10)4-9-3-2-5(8-9)7(11)12/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQNKPBBPCIQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3087239.png)

![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B3087254.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087295.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087303.png)